molecular formula C17H11ClN2O3 B13770677 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid CAS No. 52549-90-3

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid

Cat. No.: B13770677
CAS No.: 52549-90-3
M. Wt: 326.7 g/mol
InChI Key: PWNKEFHOLISQSS-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in the textile and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to produce the desired azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylphenyl)azo]-3-hydroxy-2-naphthoic acid
  • 4-[(2-Bromophenyl)azo]-3-hydroxy-2-naphthoic acid
  • 4-[(2-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid

Uniqueness

4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s vibrant color makes it particularly valuable in the dye and pigment industries.

Properties

CAS No.

52549-90-3

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H11ClN2O3/c18-13-7-3-4-8-14(13)19-20-15-11-6-2-1-5-10(11)9-12(16(15)21)17(22)23/h1-9,21H,(H,22,23)

InChI Key

PWNKEFHOLISQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)O

Origin of Product

United States

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